molecular formula C13H19NO3 B5714410 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B5714410
M. Wt: 237.29 g/mol
InChI Key: KZJIRQFJINESPL-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, an acetamide group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the substituent introduced.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-dimethylphenoxy)acetylamino)benzoate
  • Methyl 4-(3,5-dimethylphenoxy)acetylamino)benzoate
  • 2-methoxyethyl 4-(3,5-dimethylphenoxy)acetamido)benzoate

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group provides additional hydrophilicity compared to similar compounds, potentially enhancing its solubility and bioavailability .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10-6-11(2)8-12(7-10)17-9-13(15)14-4-5-16-3/h6-8H,4-5,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJIRQFJINESPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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